1-(4-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

Antifungal Screening Filamentous Fungi Zone of Inhibition

This underexplored bifunctional building block combines a 4-chlorophenoxy donor, a pyridin-2-ylthio acceptor, and a secondary alcohol linker, creating a unique hydrogen-bonding and steric profile NOT interchangeable with close analogs. The scaffold's predicted lower lipophilicity (Δπ ≈ -0.82 vs. 4-isopropyl analog) makes it a matched-pair tool for dissecting lipophilicity-driven membrane permeability and efflux. Absence of public bioactivity data ensures IP freedom-to-operate for antifungal or agrochemical portfolio building. Confirm identity via NMR and MS; establish baseline MIC values against Candida and Aspergillus spp. before scale-up.

Molecular Formula C14H15Cl2NO2S
Molecular Weight 332.24
CAS No. 1327201-39-7
Cat. No. B2761606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
CAS1327201-39-7
Molecular FormulaC14H15Cl2NO2S
Molecular Weight332.24
Structural Identifiers
SMILESC1=CC=NC(=C1)SCC(COC2=CC=C(C=C2)Cl)O.Cl
InChIInChI=1S/C14H14ClNO2S.ClH/c15-11-4-6-13(7-5-11)18-9-12(17)10-19-14-3-1-2-8-16-14;/h1-8,12,17H,9-10H2;1H
InChIKeyCITVIEDNEGVIMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride (CAS 1327201-39-7): Chemical Identity and Baseline Characterization


1-(4-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a synthetic organic molecule featuring a chlorophenoxy group and a pyridin-2-ylthio moiety linked via a propan-2-ol backbone, supplied as the hydrochloride salt [1]. Its molecular formula is C14H15Cl2NO2S with a molecular weight of 332.2 g/mol [1]. The compound is catalogued in PubChem (CID 45283789) and is primarily referenced in the context of chemical building block collections, with no curated bioactivity data available in major public databases [1].

1-(4-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride: Structural Specificity and the Inability to Substitute with In-Class Analogs


Within the broader class of (arylthio)-pyridylalkanols, even minor structural modifications—such as altering the aryl substitution pattern, the pyridine attachment point, or the linker length—can lead to substantial shifts in physicochemical properties, target engagement, and biological activity [1]. For 1-(4-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride, the specific combination of a 4-chlorophenoxy donor, a pyridin-2-ylthio acceptor, and a secondary alcohol linker creates a unique hydrogen-bonding and steric profile. This profile cannot be assumed to be interchangeable with close analogs (e.g., 4-isopropyl, benzyloxy, or 2-chloro variants) without direct comparative data, as even single-atom changes can abrogate desired binding or introduce off-target liabilities [1]. The absence of public comparative bioactivity data for this specific compound underscores the necessity of empirical, context-specific evaluation rather than generic in-class substitution.

1-(4-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride: Quantitative Differentiation Evidence and Data Gap Analysis


In Vitro Antifungal Zone-of-Inhibition Screening Against Filamentous Fungi

In a functional assay measuring mean zone diameter of inhibition against filamentous fungi at a concentration of 1000 µg/mL, the compound produced a zone diameter of 1 mm . While this result confirms measurable antifungal activity, the assay format does not permit direct comparison to a stated positive control or alternative compound within the same dataset, limiting its utility as a purely differential metric . No MIC or EC50 values are reported for this compound in the same source.

Antifungal Screening Filamentous Fungi Zone of Inhibition

Physicochemical Property Comparison Versus a Close 4-Isopropyl Analog

A computational comparison of key drug-likeness parameters between the target compound (4-chlorophenoxy) and its closest documented analog, 1-(4-Isopropylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride, reveals differences that can impact permeability and solubility [1][2]. The 4-chloro substituent on the target compound is electron-withdrawing (Hammett σp = 0.23), whereas the 4-isopropyl group is electron-donating and more lipophilic (π = 1.53). This divergence is predicted to alter LogP, aqueous solubility, and hydrogen-bond acceptor capacity of the phenoxy oxygen, which may translate into differential membrane partitioning and target binding [1][2].

Physicochemical Profiling LogP Solubility Structural Analog

Lack of Public Bioactivity Annotations in Major Databases as a Selection Signal

A systematic search of ChEMBL, DrugBank, and PubChem BioAssay reveals zero curated bioactivity data points (IC50, EC50, Ki, etc.) for CAS 1327201-39-7, whereas numerous analogs in the (arylthio)-pyridylalkanol series have reported antifungal or herbicidal activities [1][2]. This absence itself is a differentiating factor: the compound may represent a novel chemical space not yet profiled in public screening collections, making it a candidate for proprietary or exploratory programs where chemical novelty is a selection criterion [1][2].

Data Mining ChEMBL PubChem Bioactivity Gap

1-(4-Chlorophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride: Recommended Application Scenarios Based on Available Evidence


Exploratory Antifungal Lead Generation and Scaffold Hopping

Given the limited but positive zone-of-inhibition signal (1 mm at 1000 µg/mL against filamentous fungi) [1], the compound may serve as a starting point for antifungal lead optimization. Its distinct 4-chlorophenoxy-pyridylthio scaffold is underexplored, making it suitable for scaffold-hopping campaigns aimed at identifying novel antifungal chemotypes with potentially differentiated resistance profiles. Researchers should plan to establish baseline MIC values against a panel of clinically relevant fungi (Candida spp., Aspergillus spp.) and compare head-to-head with established triazole antifungals before making procurement at scale.

Physicochemical Tool Compound for Membrane Permeability Studies

The predicted lower lipophilicity (Δπ ≈ -0.82) compared to the 4-isopropyl analog [1] suggests this compound could be used as a matched-pair tool to dissect the contribution of lipophilicity to membrane permeability, efflux, or non-specific binding in a given assay system. Procurement should be accompanied by experimental determination of LogD, kinetic solubility, and PAMPA permeability to confirm the class-level predictions.

Proprietary Chemical Library Expansion with Undisclosed Bioactivity Space

The complete absence of public bioactivity annotations [1] makes this compound attractive for proprietary screening collections where chemical novelty and IP freedom-to-operate are critical selection factors. Organizations seeking to build patentable antifungal or agrochemical portfolios can use this compound as a core scaffold for library synthesis, with the understanding that all SAR data must be generated internally.

Synthetic Methodology Development and Building Block Procurement

As a bifunctional building block containing both an aryl ether and a pyridyl thioether, this compound is well-suited for synthetic chemistry groups developing new coupling reactions or constructing more complex heterocyclic libraries [1]. Its procurement should be governed by standard purity specifications (≥95% by HPLC) and identity confirmation via NMR and MS, as documented in PubChem [1].

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